![molecular formula C15H12O3 B1275749 4'-Acetylbiphenyl-3-carboxylic acid CAS No. 635757-61-8](/img/structure/B1275749.png)
4'-Acetylbiphenyl-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4'-Acetylbiphenyl-3-carboxylic acid (4-ABPCA) is a synthetic organic compound with a wide range of applications in scientific research and industrial processes. It is a versatile compound with a wide range of potential applications, including as a building block for organic synthesis, as a catalyst for chemical reactions, and as a pharmaceutical agent. 4-ABPCA is an important intermediate in the synthesis of the drug ibuprofen, and has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
This compound is valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic chemistry. The carboxylic acid group can be converted into a boronic acid or ester derivative, which then participates in the coupling reaction to create biphenyl structures .
Mechanism of Action
Target of Action
As a carboxylic acid derivative, it may interact with various enzymes and receptors in the body, influencing their function .
Mode of Action
Carboxylic acids generally undergo nucleophilic acyl substitution reactions . This involves the replacement of the hydroxyl group (-OH) of the acid with a better leaving group, enhancing the reactivity of the acid . The compound may interact with its targets, leading to changes in their function.
Biochemical Pathways
Carboxylic acids and their derivatives play crucial roles in various metabolic pathways, including the citric acid cycle . They can be converted into other functional groups such as acid chlorides, anhydrides, esters, and amides, which are involved in numerous biochemical reactions .
properties
IUPAC Name |
3-(4-acetylphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-10(16)11-5-7-12(8-6-11)13-3-2-4-14(9-13)15(17)18/h2-9H,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKTBJVVRKRBWDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399790 |
Source
|
Record name | 4'-Acetylbiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Acetylbiphenyl-3-carboxylic acid | |
CAS RN |
635757-61-8 |
Source
|
Record name | 4'-Acetylbiphenyl-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.